molecular formula C22H16ClN3O4S B2959978 Ethyl 5-[(2-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-18-7

Ethyl 5-[(2-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2959978
CAS RN: 851947-18-7
M. Wt: 453.9
InChI Key: SGTYWTQEBDRPIB-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate is a complex chemical compound. It is a derivative of pyrimidothienopyridazine , a class of compounds that have received much attention due to their reactions, synthetic and effective biological importance .


Synthesis Analysis

The synthesis of this compound involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst . This gives the corresponding ethoxymethyleneamino intermediate, which is then allowed to react with ammonium hydroxide at 70 °C .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a chlorobenzoyl group, an amino group, and a carboxylate group . The exact structure can be elucidated through various spectroscopic methods .

Scientific Research Applications

Synthesis and Biological Activities

Antibacterial and Antimicrobial Properties : Research has demonstrated the synthesis of novel thieno[2,3-c]pyridazines, which have been evaluated for their antibacterial activities. For instance, compounds synthesized using ethyl chloroacetate in the presence of sodium ethoxide have shown promising antibacterial properties (Al-Kamali et al., 2014). This area of research highlights the potential of Ethyl 5-[(2-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate derivatives in contributing to the development of new antibacterial agents.

Synthetic Pathways and Structural Analysis : Studies have also focused on the synthesis of related compounds, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, demonstrating the compound's role in the development of molecules with potential pharmacological importance. Crystal and molecular structure analyses, including Hirshfeld surface analysis, have provided deep insights into the nature of molecular interactions and the structural stability of these compounds (Achutha et al., 2017).

Fluorescent Molecules and Inhibitors : The reactivity of this compound derivatives has been leveraged to synthesize novel fluorescent molecules and potential inhibitors for specific agricultural pests. This demonstrates the compound's versatility in contributing to diverse scientific applications beyond human medicine (Wu et al., 2006).

Mechanism of Action

properties

IUPAC Name

ethyl 5-[(2-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O4S/c1-2-30-22(29)18-15-12-31-20(24-19(27)14-10-6-7-11-16(14)23)17(15)21(28)26(25-18)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTYWTQEBDRPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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